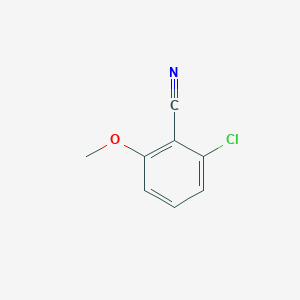

2-Chloro-6-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCKBHUZNQXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215955 | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-10-6 | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5R67X86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxybenzonitrile and Analogues

Regioselective Synthesis and Reaction Conditions

Solvent Effects on Reaction Pathways and Yields

The choice of solvent is a critical factor that can profoundly affect reaction rates, pathways, and product yields. nih.gov Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. nih.govrsc.org

In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often used. DMSO can improve the reactivity of substitutions, presumably by increasing the solubility and reactivity of the base. nih.gov A detailed study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines in methanol-DMSO mixtures revealed that the solvent composition dramatically influences the reaction mechanism. nih.gov The reaction shifts from a polar SNAr mechanism to a single electron transfer (SET) pathway as the concentration of DMSO increases and the basicity of the aniline (B41778) nucleophile changes. nih.gov

In the synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and a hydroxylamine (B1172632) salt, aromatic hydrocarbon solvents like toluene (B28343) and paraxylene gave much higher yields than aryl halide solvents. rsc.org This was attributed to the aromatic hydrocarbons' ability to promote the formation of free hydroxylamine, the necessary nucleophile for the initial oximation step. rsc.org In multicomponent reactions for synthesizing imidazo[1,2-a]pyrimidines, screening various solvents showed that dichloromethane (B109758) (DCM) significantly improved the product yield compared to others like ethanol (B145695), acetonitrile, or solvent-free conditions. rsc.org These findings highlight that solvent selection is not arbitrary but a key parameter for optimizing synthetic protocols.

| Reaction Type | Solvent Comparison | Effect | Reference |

|---|---|---|---|

| SNAr | DMSO vs. other solvents | Improved reactivity due to higher solubility of the base. | nih.gov |

| SNAr | Methanol-DMSO mixtures | Solvent composition can change the mechanism from polar SNAr to SET. | nih.gov |

| Benzonitrile Synthesis | Aromatic hydrocarbons (Toluene, Paraxylene) vs. Aryl halides | Aromatic hydrocarbons gave significantly higher yields (>96%). | rsc.org |

| Multicomponent Reaction | DCM vs. Ethanol, Acetonitrile, THF | DCM provided the best yield (75%) for the synthesis of imidazo[1,2-a]pyrimidines. | rsc.org |

Utilization of Phase Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. ijstr.orgscribd.com This methodology is particularly advantageous for reactions involving a water-soluble nucleophile and an organic-soluble substrate. scribd.com The core principle of PTC involves a phase-transfer agent, or catalyst, which transports a reactant from one phase into the other, where the reaction can proceed. ijstr.org By overcoming the phase-separation barrier, PTC can enhance reaction rates and enable reactions that would otherwise be impractical. taylorandfrancis.com

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, as well as macrocyclic polyethers like crown ethers and cryptands. ijstr.orgscribd.com For instance, quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) are frequently employed. taylorandfrancis.com In a typical mechanism, the catalyst cation (Q+) in the aqueous phase exchanges its anion for the reacting anion (X-). ijstr.org The resulting lipophilic ion-pair (Q+X-) can then traverse the phase interface into the organic layer. ijstr.org Within the organic phase, the anion becomes highly reactive and can engage with the organic substrate (RY) to form the desired product. ijstr.org

The application of PTC is widespread and offers a "green" alternative to many homogeneous synthetic methods due to its operational simplicity, use of water as a solvent, and often mild reaction conditions. buchler-gmbh.com In the synthesis of substituted benzonitriles, PTC can be instrumental in nucleophilic substitution reactions, such as the introduction of a methoxy (B1213986) group using a methoxide (B1231860) source or the cyanation using a cyanide salt where the reactants have differing solubilities. scribd.comlibretexts.org

Synthesis of Related Halogenated and Methoxy-Substituted Benzonitriles

The synthesis of halogenated and methoxy-substituted benzonitriles often involves multi-step processes starting from readily available aromatic precursors. smolecule.com The preparation of these compounds is a critical area of study, as they serve as vital intermediates for pharmaceuticals, agrochemicals, and materials science. mdpi.orgchemimpex.com Methodologies range from direct halogenation and nucleophilic substitution to more complex vapour phase ammoxidation techniques. mdpi.orggoogle.com

Preparation of 2-Chloro-6-methylbenzonitrile (B1583042) and its Derivatives

The synthesis of derivatives of 2-chloro-6-methylbenzonitrile can be achieved through various chlorination methods. One notable approach involves the extensive chlorination of a methylbenzonitrile precursor to produce highly chlorinated derivatives. mdpi.org For example, 2,3,5,6-tetrachloro-4-methylbenzonitrile can be synthesized from 4-methylbenzonitrile in a high-yielding process. mdpi.org This reaction is conducted in a solvent system of carbon tetrachloride and chlorosulphonic acid, with iodine acting as a catalyst. mdpi.org The reaction proceeds by passing chlorine gas through the mixture at a controlled temperature. mdpi.org This method demonstrates the effective introduction of multiple chlorine atoms onto the benzene (B151609) ring while preserving the methyl and nitrile functional groups. mdpi.org

Table 1: Synthesis of 2,3,5,6-Tetrachloro-4-methylbenzonitrile mdpi.org

| Parameter | Details |

| Starting Material | 4-Methylbenzonitrile |

| Reagents | Chlorine gas, Carbon tetrachloride, Chlorosulphonic acid, Iodine |

| Conditions | Temperature maintained at 50-55°C |

| Product | 2,3,5,6-Tetrachloro-4-methylbenzonitrile |

| Yield | 96.3% |

Synthesis of 2-Fluoro-6-methoxybenzonitrile (B1332107) and Analogues

2-Fluoro-6-methoxybenzonitrile and its analogues are valuable fluorinated organic building blocks used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com The synthesis of analogues can involve a multi-step pathway to build complexity onto a pre-functionalized benzonitrile core. A representative synthesis of a 2-fluoro-6-methoxybenzonitrile analogue, specifically 2-fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile, is detailed in patent literature. googleapis.com

The synthesis begins with 4-bromo-2-fluoro-6-methoxybenzonitrile, which undergoes a Suzuki coupling reaction. googleapis.com The resulting 4-(1-ethoxyvinyl) derivative is then hydrolyzed with aqueous hydrochloric acid to yield an acetyl group. googleapis.com This acetyl group is subsequently reduced to a secondary alcohol using sodium borohydride (B1222165). googleapis.com The final step involves the methylation of this alcohol using sodium hydride and iodomethane (B122720) to afford the target methoxyethyl-substituted benzonitrile. googleapis.com

Table 2: Multi-step Synthesis of 2-Fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile googleapis.com

| Step | Starting Material | Reagents/Conditions | Product | Yield |

| 1 | 4-Bromo-2-fluoro-6-methoxybenzonitrile | 2-(1-Ethoxyvinyl)-5,5-dimethyl-1,3,2-dioxaborinane, PdCl₂(dppf)·CH₂Cl₂, aq. Na₂CO₃, Dioxane, 80°C | 4-(1-Ethoxyvinyl)-2-fluoro-6-methoxybenzonitrile | 84% |

| 2 | 4-(1-Ethoxyvinyl)-2-fluoro-6-methoxybenzonitrile | 2 M aq. HCl, THF, RT | 4-Acetyl-2-fluoro-6-methoxybenzonitrile | 81% |

| 3 | 4-Acetyl-2-fluoro-6-methoxybenzonitrile | Sodium borohydride, THF, RT | 2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile | 95% |

| 4 | 2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile | NaH, Iodomethane, DMF, 0°C | 2-Fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile | - |

Comparative Synthetic Routes for Sulfanyl (B85325) and Methoxy Benzonitriles

The synthetic strategies for introducing sulfanyl (thiol) and methoxy groups onto a benzonitrile ring differ significantly, reflecting the distinct chemical properties of sulfur and oxygen.

The synthesis of a methoxy-substituted benzonitrile can be accomplished via a nucleophilic aromatic substitution reaction. A straightforward method involves reacting a chlorobenzonitrile with sodium methoxide. google.com For example, o-methoxybenzonitrile is prepared by heating o-chlorobenzonitrile with a methanol (B129727) solution of sodium methoxide. google.com This reaction directly displaces the chloro substituent with a methoxy group. google.com

In contrast, the synthesis of a sulfanyl-substituted benzonitrile often requires a more indirect approach. A reliable route to prepare a thiol-containing benzonitrile, such as 4-cyano-2-methoxy-benzenethiol, starts from a hydroxyl-substituted precursor like 4-hydroxy-3-methoxybenzonitrile. orgsyn.org The process involves several key transformations. The hydroxyl group is first converted to a dimethylthiocarbamate ester. This intermediate then undergoes a thermal Newman–Kwart rearrangement to form a thiocarbamate. Finally, hydrolysis of the thiocarbamate with a base like potassium hydroxide (B78521) yields the desired thiol (sulfanyl) product. orgsyn.org A subsequent oxidative chlorination can convert this thiol into a sulfonyl chloride, a versatile intermediate for creating sulfonamides. orgsyn.org

The comparison highlights that while methoxy groups can often be introduced directly via nucleophilic substitution of a halide, the synthesis of sulfanyl benzonitriles may necessitate a multi-step strategy involving rearrangement chemistry to install the sulfur functionality. google.comorgsyn.org

Table 3: Comparative Synthesis of Methoxy vs. Sulfanyl Benzonitriles

| Feature | Methoxy Benzonitrile Synthesis google.com | Sulfanyl Benzonitrile Synthesis orgsyn.org |

| Starting Material | o-Chlorobenzonitrile | 4-Hydroxy-3-methoxybenzonitrile |

| Key Reagent(s) | Sodium methoxide | 1. Dimethylthiocarbamoyl chloride 2. Heat (Rearrangement) 3. KOH (Hydrolysis) |

| Reaction Type | Nucleophilic Aromatic Substitution | O-acylation, Newman-Kwart Rearrangement, Hydrolysis |

| Product | o-Methoxybenzonitrile | 4-Cyano-2-methoxy-benzenethiol |

Mechanistic Studies of Chemical Transformations Involving 2 Chloro 6 Methoxybenzonitrile

Investigation of Reaction Mechanisms for Nitrile Group Transformations

The nitrile group of 2-Chloro-6-methoxybenzonitrile is a versatile functional group that can undergo several transformations.

Reduction of Nitrile to Amine

The reduction of the nitrile group to a primary amine is a fundamental transformation. This reduction can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) in diglyme (B29089) at elevated temperatures can reduce aromatic nitriles to their corresponding amines. The mechanism of this reduction with NaBH4 is proposed to proceed through the initial formation of the nitrile, which is then more slowly reduced to the amine.

Another approach involves the use of lithium N,N-dialkylaminoborohydrides (LABs). These reagents can effect a tandem SNAr amination-reduction of 2-halobenzonitriles, where the halide is first displaced by the N,N-dialkylamino group, followed by the reduction of the nitrile. researchgate.net

A general representation of the reduction of this compound to the corresponding amine is shown below:

Table 1: Reagents for Nitrile to Amine Reduction

| Reagent | Conditions | Notes |

| Sodium Borohydride (NaBH4) | Diglyme, 162 °C | Proceeds via initial nitrile formation followed by slower reduction to the amine. |

| Lithium N,N-dialkylaminoborohydrides (LABs) | - | Can result in a tandem amination-reduction reaction. researchgate.net |

| Lithium Aluminum Hydride (LiAlH4) | - | A powerful reducing agent capable of reducing nitriles to primary amines. |

Role of the Nitrile Group as a Ligand in Coordination Chemistry

The nitrile group in this compound can act as a ligand, coordinating to metal centers. Nitriles typically coordinate to metals in an end-on (η¹) fashion through the nitrogen lone pair. nih.gov However, side-on (η²) coordination is also possible. The study of nitrile binding to metal complexes is crucial for understanding catalytic processes and the synthesis of new materials. nih.gov

For example, platinum complexes with mononitrile-containing ligands have been synthesized and studied for their potential as anti-cancer agents. google.com The nitrile ligand in these complexes can influence the rate of hydrolysis of other ligands, which is a key step in their mechanism of action. google.com The coordination of nitriles to metal ions like Zn²⁺ can activate the nitrile group for further reactions. rsc.org

Mechanisms of Halogen and Methoxy (B1213986) Group Reactivity

The chloro and methoxy groups on the aromatic ring of this compound significantly influence its reactivity.

Nucleophilic Substitution at the Chloro Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The SNAr mechanism typically involves two steps: addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org

A tandem SNAr amination-reduction has been observed with 2-halobenzonitriles using lithium N,N-dialkylaminoborohydride (LAB) reagents, where the halide is displaced by the N,N-dialkylamino group. researchgate.net

Table 2: Key Features of Nucleophilic Aromatic Substitution

| Feature | Description |

| Mechanism | Addition-Elimination, proceeding through a Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com |

| Activating Groups | Electron-withdrawing groups (like the nitrile group) stabilize the intermediate and accelerate the reaction. libretexts.orgmasterorganicchemistry.com |

| Leaving Group | The nature of the halogen can affect the reaction rate. masterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles generally lead to faster reactions. libretexts.org |

Redox Reactions Involving Methoxy and Related Groups

The methoxy group can participate in oxidation reactions. The oxidation of methoxy-substituted benzenes with hydrogen peroxide in formic acid can lead to the formation of quinones or phenols. oup.com Electron-withdrawing groups, such as the nitrile and chloro groups in this compound, tend to lower the conversion rate and favor the formation of phenols over quinones. oup.com For example, 2,6-dimethoxybenzonitrile (B106112) is oxidized to 3-hydroxy-2,6-dimethoxybenzonitrile. oup.com

Redox reactions are defined by the transfer of electrons, resulting in a change in the oxidation state of the elements involved. ncert.nic.inlibretexts.org The oxidation of the methoxy group involves the loss of electrons from the aromatic system or the methoxy group itself.

Catalytic Transformations and Mechanistic Insights

Catalysis plays a significant role in the transformations of this compound and related compounds. Catalytic systems can enhance reaction efficiency, selectivity, and provide pathways to novel products.

For instance, palladium-catalyzed reactions are widely used for cross-coupling and other transformations. Mechanistic studies of palladium-catalyzed reactions involving similar substrates have shown that the nature of the ligands on the palladium center is crucial. For example, phosphinous acid ligands can be deprotonated to form electron-rich anionic species that accelerate the rate-determining oxidative addition step. acs.org

In the context of nitrile transformations, copper-catalyzed reactions have been developed. For example, the conversion of aldehydes to nitriles can be achieved using a Cu/TEMPO catalyst system. rsc.org The synthesis of analogues of ALK2 inhibitors involved the nucleophilic aromatic substitution of a related compound, 4-bromo-2,6-difluorobenzonitrile, with sodium methoxide (B1231860) to yield 4-bromo-2-fluoro-6-methoxybenzonitrile. nih.gov This intermediate was then further transformed. nih.gov

Metal-Catalyzed Reactions (e.g., Ni, Pd, Cu, Ru)

Transition metals are powerful catalysts for forming new bonds by activating the relatively inert chloro-aryl group of this compound. The mechanisms of these reactions are intricate, often involving a series of oxidative addition, transmetalation, and reductive elimination steps.

Nickel (Ni): Nickel catalysts are effective for cross-coupling reactions involving aryl chlorides like this compound. The mechanisms of these reactions are complex and can proceed through various catalytic cycles depending on the specific reaction conditions and ligands. One common pathway is the Ni(0)/Ni(II) cycle. This cycle is initiated by the oxidative addition of the aryl chloride to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nih.gov

In some cases, particularly in reductive cross-couplings, more complex mechanisms involving Ni(I) and Ni(III) oxidation states are proposed. oaepublish.com For instance, a Ni(0) catalyst can undergo oxidative addition with an electrophile to form a Ni(II) species, which is then reduced to a Ni(I) intermediate. A second oxidative addition with another electrophile can lead to a Ni(III) complex, which then undergoes reductive elimination. oaepublish.com The specific pathway is influenced by factors such as the nature of the electrophiles and the reducing agent used. oaepublish.com For sterically hindered substrates, such as those with ortho-substituents like this compound, the oxidative addition step can be challenging. nih.gov

| Catalyst System | Reaction Type | Proposed Mechanistic Steps | Key Intermediates |

| Ni(0)/Ligand | Migratory Suzuki-Miyaura | Oxidative addition, Chain-walking, Transmetalation, Reductive elimination | Alkyl-nickel(II), Benzylic nickel(II) |

| NiCl2/dppf/Zn | Reductive Coupling | Oxidative addition, Reduction, Transmetalation, Reductive elimination | Ni(0), Ni(I), Ni(II), Ni(III) species |

Palladium (Pd): Palladium-catalyzed reactions are among the most widely used methods for C-C and C-N bond formation. In the context of this compound, a key transformation is the cyanation of the aryl chloride. The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The reaction begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a cyanide source, such as zinc cyanide (Zn(CN)₂), and finally, reductive elimination of the desired nitrile product, which regenerates the active Pd(0) catalyst. organic-chemistry.orgresearchgate.net A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst by forming stable, unreactive palladium-cyano complexes, which inhibits the catalytic cycle. google.com The use of co-catalysts or specific reaction conditions is often necessary to mitigate this issue. organic-chemistry.org

| Catalyst System | Reaction Type | Proposed Mechanistic Steps | Key Intermediates |

| Pd₂(dba)₃/dppf | Cyanation | Oxidative addition, Transmetalation, Reductive elimination | Pd(0), Pd(II)-aryl, Pd(II)-cyano |

| Pd/C/dppf/Zn(CN)₂ | Cyanation | Oxidative addition, Transmetalation, Reductive elimination | Pd(0), Pd(II)-aryl, Pd(II)-cyano |

Copper (Cu): Copper-catalyzed reactions, such as the Ullmann condensation and the Goldberg reaction, are valuable for forming C-N and C-O bonds. For the amination of this compound, the mechanism often involves a Cu(I) species as the active catalyst. encyclopedia.pubnih.gov In the presence of a suitable ligand, typically a diamine, a Cu(I) complex reacts with the amine to form a copper amidate. This intermediate then undergoes oxidative addition with the aryl chloride. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. nih.gov Alternatively, both radical and ionic pathways have been proposed, and the oxidation state of copper can fluctuate between Cu(I), Cu(II), and even Cu(III) during the catalytic cycle. encyclopedia.pub

| Catalyst System | Reaction Type | Proposed Mechanistic Steps | Key Intermediates |

| CuI/Diamine Ligand | N-Arylation (Amination) | Ligand exchange, Amine deprotonation, Oxidative addition, Reductive elimination | Cu(I)-amidate, Cu(III) species |

| Cu₂O/Oxalamide | N-Arylation | Single Electron Transfer (SET) pathway | Catalytically active Cu(I) species |

Ruthenium (Ru): Ruthenium catalysts are known for their ability to facilitate a range of transformations, including cycloaddition reactions. nih.gov In the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which can be conceptually applied to derivatives of this compound, the mechanism differs significantly from the more common copper-catalyzed variant. Ruthenium catalysts activate the alkyne through π-interaction, which increases its nucleophilicity. nih.gov This activated alkyne then reacts with the azide (B81097) at its terminal nitrogen atom. The reaction is believed to proceed through a ruthenacyclopentene intermediate, which then undergoes rearrangement and reductive elimination to afford the triazole product. nih.gov This mechanism accounts for the characteristic formation of 1,5-disubstituted triazoles in RuAAC reactions with terminal alkynes. nih.gov

| Catalyst System | Reaction Type | Proposed Mechanistic Steps | Key Intermediates |

| [Cp*RuCl]₄ | Azide-Alkyne Cycloaddition | Alkyne activation via π-interaction, Nucleophilic attack of azide, Rearrangement | Ruthenacyclopentene |

| [RuCl₂(p-cymene)]₂ | Hydroamidation | Oxidative addition, Alkyne coordination, Alkyne insertion, Vinyl-vinylidene rearrangement, Nucleophilic transfer, Reductive elimination | Ruthenium vinylidene, Ruthenium vinyl |

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and efficient alternative for chemical transformations, utilizing electrons as traceless reagents. The electrochemical behavior of this compound is dictated by its functional groups.

The electrochemical reduction or oxidation of organic compounds typically proceeds through single electron transfer (SET) steps, generating highly reactive radical intermediates. researchgate.net For a molecule like this compound, both reduction and oxidation pathways are conceivable.

Electrochemical Reduction: The electrochemical reduction of aryl halides can lead to the cleavage of the carbon-halogen bond. The process is generally initiated by the transfer of an electron to the molecule to form a radical anion. This radical anion can then fragment, releasing a halide ion and forming an aryl radical. This aryl radical can then be further reduced to an anion, which is subsequently protonated by the solvent or electrolyte, or it can participate in other reactions. In the case of this compound, the nitrile group can also be electrochemically active, although typically at more negative potentials than the C-Cl bond cleavage. The reduction of a related compound, 2-chloro-6-fluorobenzaldehyde, has been shown to be a diffusion-controlled process where the aldehyde group is reduced to an alcohol. semanticscholar.org A similar reduction of the nitrile group in this compound would likely involve a two-electron, two-proton process to form an aminomethyl group, though this would require harsh conditions. The first step in the electrochemical reduction of CO₂ is the formation of a CO₂•⁻ radical intermediate. nih.gov

Electrochemical Oxidation: The methoxy group makes the aromatic ring of this compound susceptible to electrochemical oxidation. The oxidation of methoxy-substituted benzenes is known to proceed via the formation of a radical cation upon the initial electron transfer from the aromatic π-system to the anode. nih.govresearchgate.net This radical cation is a key intermediate that can undergo various follow-up reactions, such as nucleophilic attack by the solvent or a supporting electrolyte anion. nih.gov For instance, in the presence of trifluoroacetate, the radical cation can be trapped to form a cyclohexadienyl radical, which upon further oxidation and hydrolysis yields a phenol (B47542). nih.gov The presence of the electron-withdrawing chloro and cyano groups on the ring would increase the oxidation potential compared to simpler methoxybenzenes.

| Electrochemical Process | Initial Step | Key Intermediate | Potential Follow-up Reactions |

| Reduction | Single Electron Transfer (SET) | Radical anion (Ar-CN)•⁻ | C-Cl bond cleavage to form aryl radical, further reduction to anion, protonation |

| Oxidation | Single Electron Transfer (SET) | Radical cation (Ar-CN)•⁺ | Nucleophilic attack by solvent/electrolyte, loss of a proton, further oxidation |

Radical Intermediate Formation in Cycloaddition Reactions

While this compound itself is not a typical substrate for cycloaddition reactions, it can be a precursor to reactive species that are. For instance, the nitrile group can be converted to a nitrile oxide, a classic 1,3-dipole for [3+2] cycloaddition reactions. The mechanisms of these cycloadditions can involve radical intermediates.

The [3+2] cycloaddition of a nitrile oxide with a dipolarophile (e.g., an alkene or alkyne) is often described as a concerted pericyclic reaction. sci-rad.com However, an alternative stepwise mechanism involving the formation of a diradical intermediate has also been proposed. rsc.org In this pathway, the reaction is initiated by the formation of a single bond between one terminus of the nitrile oxide and the dipolarophile, generating a diradical species. This intermediate then undergoes rapid ring closure to form the five-membered heterocyclic ring. rsc.org

Theoretical studies on the cycloaddition of nitrile oxides have also pointed towards a non-concerted, two-stage, one-step mechanism with a zwitterionic character, rather than a purely diradical intermediate. scielo.org.mx The exact nature of the intermediate likely depends on the specific electronic properties of the nitrile oxide and the dipolarophile.

Furthermore, benzonitrile (B105546) derivatives can participate in photochemical reactions where radical intermediates are formed. For example, in a [2+2] cycloaddition, a benzonitrile can be excited to a triplet diradical state, which then reacts with an alkene. tdx.cat This highlights the potential for forming radical intermediates from the benzonitrile core under specific conditions, which could then lead to cycloaddition products.

| Reaction Type | Precursor/Reactant | Proposed Mechanism | Key Radical Intermediate |

| [3+2] Cycloaddition | Nitrile Oxide (from Ar-CHO -> Ar-CH=NOH) | Stepwise Cycloaddition | Diradical or Zwitterionic Intermediate |

| Photochemical [2+2] Cycloaddition | Benzonitrile derivative | Photochemical Excitation | Triplet Diradical State |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations and Theoretical Modeling

Theoretical calculations are crucial for interpreting experimental data and predicting the chemical behavior of molecules. Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for studying substituted benzonitriles.

Density Functional Theory (DFT) has proven to be a highly effective method for studying the structural and vibrational properties of benzonitrile (B105546) derivatives. analis.com.my The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for these calculations. jchps.comresearchgate.net Studies on analogous compounds, such as 2-chloro-6-methylbenzonitrile (B1583042) and 2-chloro-3-methoxybenzonitrile (B1602500), have used DFT to optimize the molecular geometry, predicting bond lengths and angles that are in good agreement with experimental data where available. researchgate.netresearchgate.net

The optimized geometry reveals a slight distortion of the benzene (B151609) ring due to the presence of substituents. researchgate.net For instance, in a study on the related 2-chloro-6-methylbenzonitrile, DFT calculations showed specific changes in C-C bond lengths and angles within the phenyl ring. researchgate.net These calculations are fundamental for predicting other parameters, including vibrational frequencies and electronic properties. jchps.com

Table 1: Optimized Geometrical Parameters of 2-Chloro-6-methylbenzonitrile (Analog)

| Parameter | Bond/Angle | HF / 6-311+G* researchgate.net | DFT (B3LYP) / 6-311++G(d,p) researchgate.net |

| Bond Length (Å) | C-Cl | 1.731 | 1.758 |

| C-CN | 1.455 | 1.450 | |

| C≡N | 1.139 | 1.161 | |

| C-C (ring avg.) | 1.386 | 1.394 | |

| C-CH3 | 1.506 | 1.514 | |

| Bond Angle (°) | C6-C1-C2 | 117.8 | 117.9 |

| C1-C2-Cl | 121.2 | 121.0 | |

| C1-C6-C(H3) | 122.5 | 122.3 |

Note: Data is for the structural analog 2-chloro-6-methylbenzonitrile as a representative model.

Ab initio Hartree-Fock (HF) calculations are another foundational method used to investigate the molecular structure of compounds like 2-Chloro-6-methoxybenzonitrile. researchgate.netjocpr.com While HF calculations systematically overestimate vibrational frequencies due to the neglect of electron correlation, they provide valuable baseline data and are often used in conjunction with DFT for comparative analysis.

For the related molecule 2-chloro-6-methylbenzonitrile, HF calculations were performed to determine the equilibrium geometry and harmonic vibrational frequencies. researchgate.net Similarly, studies on 2-fluoro-6-methoxybenzonitrile (B1332107) have utilized the HF method to calculate optimized bond lengths and angles, demonstrating its utility in characterizing this class of compounds. researchgate.netjocpr.com The results from HF calculations generally show good qualitative agreement with experimental findings and DFT results, especially after the application of appropriate scaling factors.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. The Pople-style basis set, 6-311++G(d,p), is frequently used for substituted benzonitriles as it provides a robust and reliable description of the electronic structure. analis.com.myjchps.comresearchgate.net This basis set includes diffuse functions (++) on heavy and hydrogen atoms, which are important for describing non-covalent interactions and anions, and polarization functions (d,p) on heavy and hydrogen atoms, which allow for more flexibility in describing bond shapes.

Full geometry optimization is typically carried out using these methods to find the lowest energy conformation of the molecule. analis.com.my For example, the investigation of 2-chloro-3-methoxybenzonitrile involved geometry optimization using the B3LYP method with the 6-311++G(d,p) basis set to ensure the calculated structure corresponds to a true energy minimum on the potential energy surface. jchps.com

Hartree-Fock (HF) Level Calculations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool for verifying the structures predicted by computational models and for providing direct insight into the vibrational and electronic nature of a molecule.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. Experimental spectra have been recorded for several analogs of this compound, such as 2-chloro-6-methylbenzonitrile and 2-fluoro-6-methoxybenzonitrile. researchgate.netjocpr.com

The recorded FT-IR and FT-Raman spectra are analyzed by assigning the observed absorption and scattering bands to specific molecular vibrations. researchgate.net These assignments are greatly aided by theoretical frequency calculations from DFT and HF methods. jchps.com Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode of vibration, confirming the accuracy of the assignments. researchgate.net

Key vibrational modes for this class of compounds include:

C≡N Stretching: This vibration typically appears as a strong, sharp band in the IR spectrum. For 2-chloro-6-methylbenzonitrile, this mode was observed in the FT-IR spectrum and confirmed by calculations. researchgate.net

C-Cl Vibrations: The C-Cl stretching mode is found at lower wavenumbers. In one study, this was identified in the Raman spectrum at 871 cm⁻¹. researchgate.net

Methoxy (B1213986) Group Vibrations: The methoxy group gives rise to characteristic C-H stretching and bending modes, as well as C-O stretching vibrations.

Table 2: Selected Vibrational Assignments for 2-Chloro-6-methylbenzonitrile (Analog)

| FT-IR (cm⁻¹) researchgate.net | FT-Raman (cm⁻¹) researchgate.net | Calculated (HF) (cm⁻¹) researchgate.net | Assignment (Contribution from PED) researchgate.net |

| 3071 | 3071 | 3070 | C-H stretch |

| 2232 | 2234 | 2235 | C≡N stretch (88%) |

| 1578 | 1580 | 1582 | C-C stretch |

| 1288 | 1290 | 1290 | C-H in-plane bend |

| - | 871 | 842 | C-Cl stretch |

| 781 | 782 | 780 | C-H out-of-plane bend |

| 550 | 550 | 552 | C-C-C in-plane bend |

Note: Data is for the structural analog 2-chloro-6-methylbenzonitrile. Assignments are based on calculated Potential Energy Distribution (PED).

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The analysis of the UV-Vis spectrum of compounds like this compound is often supported by Time-Dependent DFT (TD-DFT) calculations. jchps.com These calculations can predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the corresponding electronic transitions. researchgate.net

For aromatic nitriles, the observed absorption bands are typically assigned to π → π∗ and n → π∗ transitions. analis.com.my A study on 2-chloro-3-methoxybenzonitrile calculated the UV-Vis spectrum and identified key electronic transitions, attributing them to excitations involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jchps.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. jchps.comresearchgate.net

Table 3: Calculated Electronic Absorption Properties of 2-Chloro-3-Methoxybenzonitrile (Analog)

| Calculated λmax (nm) jchps.com | Oscillator Strength (f) jchps.com | Major Contribution / Transition jchps.com |

| 289.45 | 0.0274 | HOMO -> LUMO (n -> π) |

| 280.12 | 0.0076 | HOMO-1 -> LUMO (π -> π) |

| 245.81 | 0.1659 | HOMO -> LUMO+1 (π -> π*) |

Note: Data is for the structural analog 2-chloro-3-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Experimental ¹H NMR data for the compound confirms the presence of three distinct aromatic protons and a methoxy group. umich.edu The aromatic proton at the C5 position, situated between the chloro and methoxy groups, appears as a triplet due to coupling with the two adjacent protons. umich.edu The protons at the C3 and C4 positions each appear as doublets. umich.edu The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet. umich.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (C5) | 7.45 | Triplet (t) | 8.4 |

| Ar-H (C3 or C4) | 7.07 | Doublet (d) | 8.1 |

| Ar-H (C4 or C3) | 6.88 | Doublet (d) | 8.6 |

| -OCH₃ | 3.95 | Singlet (s) | N/A |

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃. umich.edu

While specific experimental ¹³C NMR data is not available in the cited literature, the expected chemical shifts can be predicted based on the known effects of the chloro, methoxy, and nitrile substituents on the benzene ring. The structure possesses eight unique carbon atoms, which would result in eight distinct signals in the ¹³C NMR spectrum. The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm range, while the methoxy carbon (-OCH₃) typically appears around 55-60 ppm. The six aromatic carbons would produce signals in the 110-160 ppm region, with their exact shifts determined by the electron-withdrawing and -donating effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~117 |

| Ar-C1 (-CN) | ~115 |

| Ar-C2 (-Cl) | ~135 |

| Ar-C3 | ~114 |

| Ar-C4 | ~133 |

| Ar-C5 | ~125 |

| Ar-C6 (-OCH₃) | ~158 |

| -OCH₃ | ~56 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Molecular Orbital Analysis and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. As specific computational studies on this compound were not found in the reviewed literature, a comprehensive analysis of the structurally analogous compound 2-fluoro-6-methoxybenzonitrile (FMBN) is presented here to illustrate the key electronic properties. jocpr.com The findings for FMBN provide valuable insights into the expected characteristics of its chloro-substituted counterpart. The calculations for FMBN were performed using the B3LYP/6-31G(d,p) level of theory. jocpr.com

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between these orbitals is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. jocpr.com

For the analogous compound FMBN, the HOMO is primarily localized over the benzene ring, while the LUMO is distributed over the entire molecule. jocpr.com The energy gap is calculated to be significant, indicating that the molecule possesses high stability. jocpr.com This energy gap is a key factor in determining the intramolecular charge transfer (ICT) characteristics of the molecule. jocpr.com

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO Energy | -0.25779 | -7.015 |

| LUMO Energy | -0.02908 | -0.791 |

| Energy Gap (ΔE) | 0.22871 | 6.224 |

Table 3: Calculated HOMO-LUMO Energy Values for the analogous compound 2-fluoro-6-methoxybenzonitrile. jocpr.com

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a framework for understanding charge delocalization and intramolecular interactions that contribute to molecular stability. jocpr.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the hyperconjugation. jocpr.com

In the analogous molecule FMBN, significant stabilization arises from the donation of electron density from the lone pairs (LP) of the oxygen and fluorine atoms to the antibonding π* orbitals of the benzene ring. jocpr.com The most substantial interactions involve the donation from a lone pair of the oxygen atom to the π(C1-C6) and π(C5-C6) orbitals, indicating strong resonance effects that stabilize the molecule. jocpr.com These interactions confirm the delocalization of electron density from the substituents into the aromatic system. jocpr.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O13 | π* (C1-C6) | 22.21 |

| LP (2) O13 | π* (C5-C6) | 1.10 |

| LP (3) F12 | π* (C1-C2) | 3.89 |

| π (C1-C6) | π* (C2-C3) | 18.15 |

| π (C3-C4) | π* (C1-C6) | 19.98 |

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies for the analogous compound 2-fluoro-6-methoxybenzonitrile. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential.

The MEP map for the analogous compound FMBN shows the most negative potential (red) concentrated around the nitrogen atom of the nitrile group, as expected due to its high electronegativity and lone pair of electrons. jocpr.com A region of negative potential is also found around the oxygen atom of the methoxy group. jocpr.com These sites represent the most likely centers for electrophilic attack. Conversely, the regions of positive potential (blue) are localized around the hydrogen atoms of the aromatic ring, making them susceptible to nucleophilic attack. jocpr.com This analysis provides a clear picture of the molecule's reactive sites. jocpr.com

Derivatives, Analogues, and Structure Activity Relationships Sar

Systematic Exploration of Substituted Benzonitrile (B105546) Analogues

The nature and placement of the halogen atom on the benzonitrile ring are critical determinants of the compound's reactivity and biological profile. The electron-withdrawing nature of halogens significantly alters the electronic landscape of the aromatic ring.

Research indicates that the position of the halogen substituent has a profound effect on the physical and chemical properties of the molecule. For instance, ortho-substituted benzonitriles can exhibit different melting points and crystal packing characteristics compared to their meta- or para-substituted counterparts, which is often attributed to variations in steric hindrance and intermolecular forces. The introduction of multiple halogen atoms, such as in difluoro or trifluoro derivatives, further complicates these effects by increasing molecular weight and introducing complex electronic influences that can alter reactivity in chemical syntheses like cross-coupling reactions.

The type of halogen (Fluorine, Chlorine, Bromine, Iodine) also plays a crucial role. Studies on the herbicidal activity of related compounds have shown that substitution with a halide in the meta-position can lead to a small increase in activity, whereas ortho- and para-derivatives are often less effective. researchgate.net Furthermore, the ability of a halogen atom to participate in "halogen bonding"—a non-covalent interaction with an electron donor—is influenced by other substituents on the ring. researchgate.net Electron-withdrawing groups, like the nitrile group itself, tend to favor ortho- and para-iodine atoms as halogen bond donors, while electron-donating groups favor meta-iodine atoms. researchgate.net This directionality is a key consideration in designing molecules that bind to specific biological targets.

| Halogen Modification | Observed Influence | Example Context | Reference |

|---|---|---|---|

| Positional Isomerism (ortho vs. meta/para) | Affects physical properties like melting point and crystal packing due to steric and electronic differences. | Ortho-substituted 4-Bromo-2-chlorobenzonitrile shows a higher melting point than para/meta-substituted analogs. | |

| Type of Halogen (e.g., F, Cl, Br, I) | Modulates biological activity. In some herbicidal analogues, meta-substitution is preferred over ortho or para. | In bentranil (B1668014) analogues, halide substitution in the m-position slightly increases herbicidal activity. | researchgate.net |

| Multiple Halogenations | Increases molecular weight and introduces complex steric/electronic factors, influencing reactivity. | 6-Bromo-3-chloro-2,4-difluorobenzonitrile shows increased complexity that influences Suzuki-Miyaura couplings. | |

| Influence on Halogen Bonding | Electron-withdrawing groups (like nitrile) enhance the ability of o- and p-halogens to act as halogen bond donors. | Studies on iodobenzene (B50100) derivatives show that a nitrile group favors o- and p-iodines as XB donors. | researchgate.net |

The methoxy (B1213986) group at the 6-position is another key site for modification. Its position and chemical nature can drastically alter the molecule's properties. The methoxy group is generally considered an electron-donating group, which influences the reactivity of the aromatic ring.

Comparative analyses of methoxy-substituted benzonitriles reveal that the number and position of these groups are significant. For example, a dimethoxy-substituted benzonitrile creates a more electron-rich aromatic system compared to its monomethoxy analogues, which affects its behavior in nucleophilic and electrophilic reactions. In some antibacterial compounds, the introduction of a methoxy group at certain positions was found to retain biological activity. conicet.gov.ar Replacing the methoxy group with a larger ethoxy group can create positional isomers with different biological profiles, highlighting the importance of the ether substituent's size and nature. smolecule.com In studies on molluscicides, the activity of fluorinated benzonitriles was enhanced by para-substitution with electron-withdrawing groups but was lost when substituted with electron-donating groups like methoxy or ethoxy. who.int

| Methoxy Group Variation | Observed Influence | Example Context | Reference |

|---|---|---|---|

| Number of Methoxy Groups | Increases electron density on the aromatic ring, affecting chemical reactivity. | 2-Amino-4,5-dimethoxybenzonitrile is more electron-rich than monomethoxy analogs. | |

| Positional Isomerism | Affects biological activity; can be critical for target binding. | In tetrafluorobenzonitriles, a para-methoxy group leads to a loss of molluscicidal activity. | who.int |

| Replacement of Methoxy Group | Substitution with other groups (e.g., ethoxy) creates analogues with distinct properties. | 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzonitrile is a positional isomer with an ethoxy group instead of methoxy. | smolecule.com |

| Retention of Activity | In some scaffolds, introduction of a methoxy group is well-tolerated and retains biological activity. | In certain oxadiazole antibacterials, a 4-methoxy group on a phenyl ring retained activity against S. aureus. | conicet.gov.ar |

Influence of Halogen Position and Type on Activity

Pharmacophore Development and Drug Design Principles

The insights gained from SAR studies are fundamental to pharmacophore development and rational drug design. By identifying the essential structural features required for activity, chemists can design more potent and selective molecules.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzonitrile derivatives, several key features have been identified.

The nitrile (-CN) group is a particularly important pharmacophoric element. It is a strong electron-withdrawing group and can function as a hydrogen bond acceptor through its nitrogen atom. nih.gov This allows it to mimic other functional groups, such as a hydroxyl or carboxyl group, in interactions with protein binding sites. nih.gov The aromatic ring itself often participates in crucial π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov Ligand-based pharmacophore modeling of other active compounds has often identified a combination of aromatic rings and hydrogen bond acceptors as essential for activity. acs.org The specific recognition of benzonitrile derivatives by host molecules in co-crystallization studies further confirms the importance of the cyanide group in forming specific hydrogen bonding interactions. nih.gov

| Pharmacophoric Feature | Role in Biological Activity | Reference |

|---|---|---|

| Nitrile Group (-CN) | Acts as a key hydrogen bond acceptor; functions as a bioisostere for hydroxyl or carboxyl groups. | nih.gov |

| Aromatic Ring | Provides a scaffold for substituents and engages in hydrophobic and π-π stacking interactions with enzyme residues. | nih.gov |

| Halogen Substituent | Modulates electronic properties and can participate in halogen bonding, a specific non-covalent interaction. | researchgate.net |

| Methoxy/Ether Group | Acts as a hydrogen bond acceptor and influences the electronic nature and conformation of the molecule. | smolecule.com |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is invaluable for understanding the interactions that drive binding and for predicting the activity of new compounds.

Docking studies on various benzonitrile-related compounds have provided detailed insights into their binding modes. For example, in the design of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), docking studies helped to understand how compounds fit into the active site. tandfonline.com Similarly, docking of coumarin (B35378) derivatives containing a thiazole (B1198619) moiety (structurally related scaffolds) into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed key interactions with amino acid residues. nih.gov These studies often identify specific hydrogen bonds between the ligand and residues like glutamine or arginine, as well as hydrophobic interactions within the binding pocket. nih.govnih.gov The results from docking are often visualized to analyze the ligand's interaction with the active site's amino acids, helping to explain why certain derivatives are more potent than others. nih.govasiapharmaceutics.info

| Target Enzyme | Ligand Class | Key Findings from Docking | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenyl-1,2,4-triazoles | Identified potent inhibitors and provided structural data for their binding mode, guiding optimization. | tandfonline.com |

| VEGFR-2 Kinase | Thiazolyl-Coumarins | Demonstrated binding energies comparable to the approved drug Sorafenib, with key interactions in the active site. | nih.gov |

| Monoamine Oxidase-B (MAO-B) | Substituted Schiff Bases | Predicted binding affinities and identified molecular interactions for potential anti-Parkinsonian agents. | asiapharmaceutics.info |

| FimH | Biaryl Mannosides | Revealed a "lock and key" fit, with π-π interactions with Tyr-48 and H-bonding with an Arg-98/Glu-50 salt bridge. | nih.gov |

Structure-based drug design uses the three-dimensional structural information of the target protein to guide the optimization of lead compounds. nih.gov By visualizing how a ligand binds, researchers can make rational modifications to improve its affinity, selectivity, and pharmacokinetic properties.

This strategy has been successfully applied to numerous targets. For instance, the optimization of IDO1 inhibitors was achieved through a structure-based approach that improved potency by several orders of magnitude. tandfonline.com In the development of FimH antagonists, X-ray crystallography showed how a biaryl mannoside inhibitor bound to the protein, revealing that the biphenyl (B1667301) moiety made key π-π stacking interactions. nih.gov This knowledge guided the design of more potent dimeric analogues. nih.gov Similarly, the development of novel HIV-1 inhibitors involved a structure-based design strategy to develop dihydrothiopyrano[3,2-d]pyrimidines that could better explore the chemical space of the enzyme's binding pocket. semanticscholar.org This often involves modifying the lead compound to occupy additional hydrophobic pockets or to form new hydrogen bonds with the target protein. semanticscholar.orgmdpi.com

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Exploiting Hydrophobic Pockets | Modifying the ligand to extend into and fill empty hydrophobic pockets in the enzyme's active site to increase affinity. | Design of HIV-1 inhibitors with substituents to occupy a hydrophobic channel. | semanticscholar.org |

| Enhancing π-π Interactions | Introducing or modifying aromatic rings on the ligand to optimize stacking interactions with aromatic residues like Tyrosine or Phenylalanine. | Optimization of FimH antagonists by designing biaryl moieties to interact with Tyr-48. | nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | In silico design of Phytoene Desaturase inhibitors by modifying substituents on the phenoxy ring. | mdpi.com |

| Linker Modification | Altering the length or flexibility of a linker connecting different parts of a ligand to achieve an optimal binding conformation. | Development of dimeric FimH antagonists by linking two monomeric units. | nih.gov |

Molecular Docking Studies for Enzyme-Ligand Interactions

Development of Bioactive Compounds from Benzonitrile Scaffolds

The benzonitrile chemical structure is a key component in the synthesis of numerous compounds used in medicine and industry. Derivatives of benzonitrile are utilized as intermediates in the production of pharmaceuticals, dyes, and rubber chemicals. jocpr.com Their utility extends to the manufacturing of lacquers and polymers. jocpr.com Halogenated benzonitriles, in particular, are recognized as important intermediates for creating inhibitors of enzymes implicated in conditions such as Chagas disease, Alzheimer's disease, and Parkinson's disease. researchgate.net

Applications in Enzyme Inhibition Studies

The benzonitrile framework is integral to the design of various enzyme inhibitors. Halogenated benzonitrile derivatives are known to be used as intermediates in the synthesis of inhibitors for enzymes related to HIV and cancer treatment. researchgate.net For instance, research into second-generation inhibitors of HIV-1 Reverse Transcriptase (RT) has led to the synthesis of novel dipyridodiazepinone derivatives. mdpi.com Molecular modeling aimed at improving activity against mutant RT enzymes identified that structures containing a 2-chloro-8-arylthiomethyl moiety were effective inhibitors. mdpi.com This highlights the role of the chloro-substituted aromatic core in designing compounds with specific inhibitory functions.

Design of Therapeutic Agents (e.g., ALK2 inhibitors)

A significant application of scaffolds related to 2-chloro-6-methoxybenzonitrile is in the development of inhibitors for the serine/threonine kinase ALK2 (Activin receptor-like kinase-2). nih.govresearchgate.net ALK2 is a recognized target for therapeutic intervention in aggressive pediatric cancers like diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.net

An open-science approach to developing ALK2 inhibitors led to the discovery of M4K2009, an analogue of a previously reported inhibitor. nih.gov While potent, M4K2009 had off-target activity. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies involved modifying the scaffold. Replacing the nitrile group with a bioisosteric amide and altering the substitution pattern on the phenyl ring were key strategies. This work led to the development of 2-fluoro-6-methoxybenzamide (B1330465) derivatives, which demonstrated high inhibitory activity against ALK2, excellent selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net The substitution of the chloro group with fluorine in these analogues was a critical modification that yielded potent and selective inhibitors. nih.gov These findings suggest that DIPG cells are dependent on the enhanced signaling from the mutant ALK2 receptor, making its inhibition a viable therapeutic strategy. nih.gov

| Compound | Modifications from Original Scaffold | ALK2 IC50 (nM) | Selectivity (ALK5/ALK2) |

|---|---|---|---|

| M4K2009 | Analogue of a reported inhibitor (LDN-214117) | 2.9 | >3400 |

| M4K2149 | Benzamide analogue with varied trimethoxyphenyl substituents | 3.1 | >3200 |

| 26a (2-fluoro-6-methoxybenzamide derivative) | Fluoro and methoxy substitutions on benzamide | 1.5 | >6600 |

Data synthesized from research on ALK2 inhibitors. nih.gov

Anticonvulsant and Other Pharmacological Activities of Derivatives

Derivatives of benzonitrile and related heterocyclic structures have been investigated for a range of pharmacological activities, including anticonvulsant effects. researchgate.net Benzofuran derivatives, which can be synthesized from 2-hydroxybenzonitriles, have shown diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties. researchgate.net

In the search for new treatments for epilepsy, various nitrogen-containing heterocyclic compounds have been synthesized and evaluated. nih.govsapub.org One study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids identified several compounds with significant anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that the nature and position of substituents on the phenyl ring were critical for activity. Notably, the replacement of a 2-nitro substituent with a 2-chloro substituent (compound 8f) resulted in a moderate decrease but still significant anticonvulsant activity, demonstrating 75% protection in the MES test at a 20 mg/kg dose. nih.gov This indicates that the chloro-substituted phenyl moiety can be a viable component in the design of novel anticonvulsant agents.

| Compound | Key Structural Feature | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| 8f | 2-chloro substituent | 20 | 75 |

| 8k | 2-nitro substituent | 2 | 75 |

| 8L | 4-nitro substituent | 5 | 75 |

| 8g | 3-chloro substituent | 10 | 75 |

Data from a study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. nih.gov

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-chloro-6-methoxybenzonitrile ring makes it a crucial building block for elaborate molecular architectures. The nitrile group can be transformed into amines or other functionalities, while the chloro group is suitable for various coupling and substitution reactions, providing multiple pathways for molecular elaboration.

While direct synthesis of simple sulfonamides from this compound is not extensively documented, its core structure is found in more complex sulfonamide-containing molecules. For instance, the related benzo[d]isoxazole scaffold, which can be derived from precursors related to this compound, is used to prepare advanced sulfonamide derivatives. In one patented method, a 7-chloro-4-methoxy-6-(methoxymethyl)benzo[d]isoxazol-3-amine intermediate is reacted with 2,6-dimethoxybenzenesulfonyl chloride in pyridine, heated by microwave irradiation, to yield a complex benzisoxazole sulfonamide. googleapis.com This highlights the role of the chloro-methoxy-substituted aromatic ring as a key component in the framework of pharmacologically relevant sulfonamides. googleapis.comgoogle.com

Additionally, organosulfur compounds featuring this scaffold are known, such as 2-chloro-6-sulfanylbenzonitrile, although its direct synthesis from the methoxy (B1213986) precursor is not detailed. nih.gov The general synthesis of sulfonamides often involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine, a pathway for which derivatives of this compound could be adapted. ekb.eg

Table 1: Examples of Related Sulfonamide Synthesis

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 7-chloro-4-methoxy-6-(methoxymethyl)benzo[d]isoxazol-3-amine | 2,6-dimethoxybenzenesulfonyl chloride | Benzisoxazole Sulfonamide | googleapis.com |

The this compound framework is an integral part of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including metabolic disorders and infectious diseases.

Recent research has focused on designing and synthesizing novel derivatives for specific biological targets. In a 2025 study, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized and evaluated as new α-glucosidase inhibitors. nih.gov All tested compounds showed promising inhibitory activity, with some being more potent than the standard drug Acarbose, suggesting their potential as anti-diabetic agents. nih.gov Structure-activity relationship (SAR) analysis revealed that the benzo[d]isoxazole-triazole scaffold containing the chloro-methoxy substitution pattern is a promising pharmacophore for this class of inhibitors. nih.gov

Furthermore, this compound has been used as a starting material in the synthesis of compounds targeting the Polycomb Repressive Complex 2 (PRC2), which is implicated in various diseases. google.com The ability to use this building block in creating complex molecules for such high-value biological targets underscores its importance in medicinal chemistry. google.comnih.gov

Preparation of Sulfonamide and Organosulfur Compounds

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. These ring systems are central to many areas of chemistry, particularly in the development of pharmaceuticals and functional materials.

The compound is a key precursor for creating isoxazole (B147169) and fused isoxazole ring systems. Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. rsc.orgmdpi.com

A notable application is the efficient synthesis of 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazole derivatives. nih.gov These compounds, which have demonstrated potent α-glucosidase inhibitory activity, are built upon the core structure provided by the parent benzonitrile (B105546). nih.gov Another synthetic route involves the intramolecular oxidative cycloaddition of aldoximes derived from related benzaldehyde (B42025) precursors. For example, (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime, a molecule derived from a 2-chloro-6-hydroxybenzaldehyde (B95410) backbone, can be cyclized to form 9-Chloro-4H-chromeno[4,3-c]isoxazole in high yield (88%). mdpi.com This reaction demonstrates the utility of the 2-chloro substituted ring in forming complex, fused heterocyclic systems.

Table 2: Examples of Isoxazole Synthesis from Related Precursors

| Precursor | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | Intramolecular Oxidative Cycloaddition | 9-Chloro-4H-chromeno[4,3-c]isoxazole | 88% | mdpi.com |

Azo dyes are organic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.govnih.gov Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization and coupling. lkouniv.ac.in The first step involves converting a primary aromatic amine into a diazonium salt using nitrous acid. lkouniv.ac.in This reactive intermediate is then coupled with an electron-rich species, such as a phenol (B47542) or an aniline (B41778), to form the final azo compound. nih.gov

While direct use of this compound in azo dye synthesis is not prominently featured, it can serve as a precursor to the necessary intermediates. To be used in this context, the benzonitrile would first require the introduction of an amino group onto the aromatic ring to create a derivative like 2-chloro-X-amino-6-methoxybenzonitrile. This amino-substituted compound could then undergo diazotization and subsequent coupling with various components to produce a range of azo dyes. Research on related structures, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, demonstrates that chloro- and methoxy-substituted aromatic amines can be effectively diazotized and coupled to produce disperse dyes with good fastness properties for textiles. researchgate.net

Synthesis of Isoxazole Derivatives

Green Chemistry Principles in Synthesis of Benzonitrile Compounds

The application of green chemistry principles is crucial in mitigating the environmental impact of chemical manufacturing. numberanalytics.com These principles provide a framework for designing chemical products and processes that are more environmentally friendly. aarf.asia For the synthesis of benzonitrile compounds, including this compound, these principles focus on several key areas.

Minimization of Waste and Byproduct Formation

A core tenet of green chemistry is the prevention of waste, which is considered more advantageous than treating or cleaning up waste after it has been created. numberanalytics.comacs.org This principle is directly linked to the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. numberanalytics.comacs.org By designing synthetic routes with high atom economy, the formation of byproducts is minimized, leading to less waste and a more efficient process. numberanalytics.com

In the context of benzonitrile synthesis, this involves selecting reactions that are inherently less wasteful. For instance, the use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller amounts and can often be recycled, thus reducing waste. acs.org Unnecessary derivatization steps, such as the use of blocking or protecting groups, should also be avoided as they require additional reagents and generate more waste. acs.org

One measure of waste is the E-factor, which relates the weight of waste co-produced to the weight of the desired product. acs.org Another metric is process mass intensity (PMI), which is the ratio of the weights of all materials (including water, solvents, raw materials, and reagents) to the weight of the active pharmaceutical ingredient (API) produced. acs.org Applying green chemistry principles to API process design has been shown to dramatically reduce waste, sometimes by as much as a factor of ten. acs.org

A study on the synthesis of 4-fluoro-2-methylbenzonitrile (B118529) highlights the drawbacks of traditional methods that result in significant charring and a difficult work-up process, leading to low yields. google.com This underscores the importance of developing cleaner and more efficient synthetic methods.

Use of Eco-friendly Solvents and Reagents

Solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.uk Therefore, the selection of safer, more environmentally benign solvents is a key aspect of green chemistry. researchgate.net The ideal "green" solvent is non-toxic, non-flammable, and not damaging to the environment. whiterose.ac.uk Water, ionic liquids, supercritical fluids, and deep eutectic solvents are examples of greener solvent alternatives. mdpi.comresearchgate.net

There is a growing trend to replace hazardous solvents like benzene (B151609), carbon tetrachloride, and chloroform (B151607) with safer alternatives. whiterose.ac.uk For example, toluene (B28343) is often used as a substitute for the carcinogenic benzene. whiterose.ac.uk In some cases, solvents can be eliminated altogether by conducting reactions under solvent-free conditions. mdpi.com

A process for preparing 4-fluoro-2-methylbenzonitrile utilizes ethanol (B145695) as a solvent, which is considered a greener option. google.com Another example is the use of an ionic liquid, [HSO3-b-Py]·HSO4, which acts as both a co-solvent and a catalyst in the synthesis of benzonitrile, and can be easily recovered and recycled. rsc.org

The choice of reagents is also critical. Reagents that are hazardous or environmentally unfriendly, such as cuprous iodide and TEMPO, should be avoided. google.com The use of milder and less toxic reagents, such as sodium bisulphate monohydrate, is a step towards a greener synthesis. google.com

Catalyst Reusability and Efficiency

Catalysts play a vital role in green chemistry by enabling reactions to proceed more efficiently and with less waste. numberanalytics.com Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused multiple times. acs.org The development of recyclable catalysts is a significant area of research in green chemistry. tandfonline.com

Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate from the reaction mixture and recycle. tandfonline.com For example, a chromium-containing metal-organic framework (MOF), MIL-101, has been used as a highly efficient and recyclable heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This catalyst can be recovered by simple filtration and reused multiple times with only a slight loss in activity. mdpi.com

In the synthesis of benzonitrile, an iron single-atom catalyst has been shown to be effective and can be easily recycled and reused without a significant loss in activity. nih.gov Similarly, a SO3H-carbon catalyst used for the synthesis of 5-substituted 1H-tetrazoles from nitriles can be recovered by filtration and reused for at least five cycles without any loss of activity. ajgreenchem.com The use of magnetic nanoparticles as catalysts also allows for easy separation and reuse by applying an external magnetic field. researchgate.net

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). mdpi.com A high TON indicates that a large amount of product can be formed per unit of catalyst, while a high TOF signifies a high reaction rate. mdpi.com

Environmental Impact of Industrial Production Methods

The industrial production of chemicals, including benzonitrile compounds, can have a significant environmental impact. aarf.asia This impact stems from the consumption of resources, the generation of waste, and the potential for pollution. aarf.asia

Solvent Recovery and Recycling in Industrial Processes

Solvents are a major contributor to the environmental footprint of the chemical industry. rootsciences.com Solvent recovery and recycling are crucial strategies for reducing this impact. theclimatedrive.org The process of solvent recovery typically involves collecting the used solvent, pre-treating it to remove impurities, and then purifying it through methods like distillation. rootsciences.combaronblakeslee.net

Recovered solvents can often be reused in the same process, which reduces the need to purchase new solvents and minimizes waste disposal. rootsciences.combaronblakeslee.net This not only has environmental benefits but also leads to significant cost savings. theclimatedrive.orgbaronblakeslee.net In 2023, it was reported that 35% of solvents in a particular division were recycled or reused, with 20% being recycled back into the original process. theclimatedrive.org

Advanced membrane technologies, such as organic solvent nanofiltration (OSN) and pervaporation (PV), are being developed as more sustainable alternatives to traditional distillation for solvent purification. europa.eu These technologies are expected to lead to significant reductions in energy consumption and waste production. europa.eu

Considerations of Byproduct Generation and Disposal